3,5-Difluoro-4-nitrobenzonitrile chemical properties and structure
3,5-Difluoro-4-nitrobenzonitrile chemical properties and structure
An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile
Executive Summary
3,5-Difluoro-4-nitrobenzonitrile (CAS No. 1123172-88-2) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring a benzonitrile core substituted with two fluorine atoms and a nitro group, imparts enhanced reactivity and makes it an indispensable building block for complex molecular designs.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in the fields of pharmaceutical synthesis, agrochemical development, and materials science.[1]
Introduction
In the landscape of modern organic synthesis, fluorinated intermediates are of paramount importance. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. 3,5-Difluoro-4-nitrobenzonitrile is a prime example of a versatile fluorinated building block.[1] The strategic placement of two electron-withdrawing fluorine atoms and a powerful nitro group on the benzonitrile scaffold creates a highly activated system, enabling a wide range of chemical transformations crucial for the development of novel, high-value compounds.[1] This document serves as a technical resource, consolidating key data and procedural insights to facilitate its effective use in research and development settings.
Physicochemical Properties and Molecular Structure
The physical and chemical characteristics of 3,5-Difluoro-4-nitrobenzonitrile are dictated by its trifunctional nature. The nitrile, nitro, and fluoro groups collectively influence its polarity, reactivity, and spectroscopic signature.
Table 1: Physicochemical Properties of 3,5-Difluoro-4-nitrobenzonitrile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1123172-88-2 | [1][2] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [2][3] |
| Molecular Weight | 184.10 g/mol | [2][4] |
| Exact Mass | 184.00843363 | [2] |
| Appearance | White powder (typical) | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point | 144.8 ± 27.9 °C | [2] |
| Refractive Index | 1.529 | [2] |
| Topological Polar Surface Area (TPSA) | 69.6 Ų | [2] |
| XLogP3 | 1.7 |[2] |
Molecular Structure Analysis: The structure consists of a benzene ring substituted with a nitrile group (-C≡N), a nitro group (-NO₂) at the para-position relative to the nitrile, and two fluorine atoms (-F) at the meta-positions. This arrangement is critical to its reactivity. The strong electron-withdrawing effects of the nitro and nitrile groups, compounded by the inductive effects of the fluorine atoms, render the aromatic ring highly electron-deficient. This electronic profile is the primary driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic aromatic substitution.
Spectroscopic Characterization
Confirming the identity and purity of 3,5-Difluoro-4-nitrobenzonitrile requires a suite of spectroscopic techniques. While specific spectral data for this exact isomer is not widely published, the expected characteristics can be inferred from the functional groups present.
Table 2: Expected Spectroscopic Data for 3,5-Difluoro-4-nitrobenzonitrile
| Technique | Key Expected Features and Interpretation |
|---|---|
| Proton NMR (¹H NMR) | The spectrum is expected to be simple, showing a single signal (a triplet due to coupling with the two equivalent fluorine atoms) for the two equivalent aromatic protons. The chemical shift would be significantly downfield due to the strong deshielding effect of the adjacent electron-withdrawing groups. |
| Carbon-13 NMR (¹³C NMR) | The spectrum will show distinct signals for the different carbon environments. The carbon attached to the nitrile group and the carbon attached to the nitro group will be significantly deshielded. Carbon-fluorine coupling (large ¹JCF and smaller ²JCF, ³JCF) will be a key identifying feature. |
| Fluorine-19 NMR (¹⁹F NMR) | A single signal is expected for the two chemically equivalent fluorine atoms. This signal would likely appear as a doublet due to coupling with the adjacent aromatic protons. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit sharp, characteristic absorption bands. A strong, sharp peak for the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹ for aromatic nitriles.[5] Strong bands corresponding to the asymmetric and symmetric N-O stretches of the nitro group will appear near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A C-F stretch will be present in the 1350-1100 cm⁻¹ region.[6] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (184.10 g/mol ).[2] Characteristic fragmentation patterns would likely involve the loss of NO, NO₂, and HCN, providing further structural confirmation. |
Synthesis and Purification
Experimental Protocol: Representative Synthesis
-
Causality: This procedure utilizes a classic electrophilic aromatic substitution (nitration). Concentrated sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from potassium nitrate. The electron-deficient nature of the fluorinated benzonitrile ring requires strong nitrating conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add concentrated sulfuric acid.
-
Addition of Precursor: To the cooled sulfuric acid, slowly add 3,5-difluorobenzonitrile.
-
Addition of Nitrating Agent: While maintaining the temperature at 0°C, slowly and portion-wise add potassium nitrate to the reaction mixture.[6]
-
Reaction Monitoring: Stir the mixture vigorously at 0°C for approximately 20-30 minutes.[6] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
-
Work-up: Once the reaction is complete, carefully pour the entire reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
-
Causality: Purification is essential to remove unreacted starting materials and any potential side products. Recrystallization is an effective method for purifying crystalline solids based on differences in solubility at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water or isopropanol). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to yield the final product. The purity should be confirmed by analytical techniques such as melting point determination, NMR, and HPLC.
Caption: A representative workflow for the synthesis and purification of a difluoro-nitrobenzonitrile derivative.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,5-Difluoro-4-nitrobenzonitrile is dominated by the powerful electron-withdrawing nature of its substituents.
-
Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the cumulative -I (inductive) and -R (resonance) effects of the nitro and nitrile groups. Conversely, it is highly activated for nucleophilic aromatic substitution (SₙAr) . The nitro group in the para position provides strong resonance stabilization to the negative charge of the Meisenheimer complex intermediate, which is a key step in the SₙAr mechanism. The fluorine atoms are excellent leaving groups in this context.
-
Nitrile Group: The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic structures like tetrazoles, which are valuable in medicinal chemistry as bioisosteres for carboxylic acids.[8]
-
Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental in pharmaceutical synthesis, as it introduces a key nucleophilic site for further derivatization.
Caption: Electronic influence of functional groups on the reactivity of the 3,5-Difluoro-4-nitrobenzonitrile core.
Applications in Research and Development
3,5-Difluoro-4-nitrobenzonitrile is not an end-product but a crucial starting point for creating more complex, high-value molecules. Its trifunctional nature allows for sequential and selective reactions, making it a versatile tool for synthetic chemists.
-
Pharmaceutical Synthesis: It is an instrumental building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to sequentially replace the fluorine atoms and modify the nitro and nitrile groups allows for the construction of complex drug scaffolds. It is particularly useful in developing kinase inhibitors and other targeted therapies.[9]
-
Agrochemical Development: The compound plays a role in the creation of new pesticides and herbicides.[1] The presence of a fluorinated aromatic core is a common feature in modern agrochemicals, contributing to their efficacy and metabolic stability.
-
Materials Science: The unique electronic properties and thermal stability imparted by the fluorinated structure make it a candidate for applications in the development of advanced materials, such as specialty polymers and electronic components.[1]
-
Research Chemical: In academic and industrial labs, it is used to explore novel chemical reactions and develop new synthetic methodologies.[1][9]
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